molecular formula C5H3Cl2N B017371 2,4-Dichloropyridine CAS No. 26452-80-2

2,4-Dichloropyridine

Cat. No.: B017371
CAS No.: 26452-80-2
M. Wt: 147.99 g/mol
InChI Key: TYPVHTOETJVYIV-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine (C₅H₃Cl₂N) is a heteroaromatic compound featuring two chlorine atoms at the 2- and 4-positions of the pyridine ring. Its molecular structure confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical, agrochemical, and materials chemistry. The compound’s reactivity is governed by the electron-withdrawing effects of chlorine substituents, which activate specific positions for nucleophilic or electrophilic substitution. For example, nucleophilic substitution occurs preferentially at the 4-position due to reduced steric hindrance and favorable resonance stabilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloropyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of pyridine due to its simplicity and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

2,4-Dichloropyridine serves as an important building block in the synthesis of various organic compounds. Its chlorinated structure allows for selective reactions, making it a valuable intermediate in many chemical processes.

1.1. Palladium-Catalyzed Reactions

One of the notable applications of this compound is in palladium-catalyzed reactions. For instance, a highly regioselective C-2 amination process was developed using palladium(0) catalysts. This method allows for the coupling of this compound with aminoarenes to produce 4-chloro-6-anilino nicotinonitrile compounds after deprotection . This reaction highlights the compound's utility in synthesizing complex molecules with high regioselectivity.

1.2. Suzuki Coupling Reactions

Another significant application is in Suzuki coupling reactions. This compound can undergo effective one-pot double Suzuki coupling to yield diarylated products. The choice of solvent plays a crucial role in optimizing these reactions, demonstrating the compound's adaptability in synthetic methodologies .

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound for its potential in drug development. Its derivatives have been explored for various biological activities.

2.1. Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, studies have synthesized compounds that target specific cancer pathways, showcasing the compound's role as a precursor in developing novel anticancer agents .

2.2. Antidepressants and CNS Agents

The compound has also been investigated for its potential as a central nervous system (CNS) agent. Certain derivatives have shown activity as selective antagonists for corticotropin-releasing factor receptors, indicating possible applications in treating anxiety and depression .

Agrochemical Applications

In agrochemistry, this compound is utilized in the formulation of herbicides and pesticides.

3.1. Herbicide Development

The compound's structure allows it to serve as a precursor for herbicides that target specific plant growth mechanisms. Its derivatives have been tested for efficacy against various weed species, contributing to integrated pest management strategies .

Material Science Applications

This compound is also applied in material science, particularly in the development of dyes and pigments.

4.1. Dye Synthesis

The compound contributes to the formulation of vibrant dyes due to its ability to participate in electrophilic substitution reactions. This application is crucial for industries focused on textile and polymer manufacturing .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Chemical SynthesisPalladium-catalyzed amination and Suzuki couplingHigh regioselectivity achieved; effective synthesis of complex molecules
PharmaceuticalDevelopment of anticancer agents and CNS drugsPromising biological activity observed; potential for treating anxiety
AgrochemicalsFormulation of herbicidesEffective against specific weed species; contributes to pest management
Material ScienceSynthesis of dyesVital for vibrant color formulations; important for textile industries

Mechanism of Action

The mechanism of action of 2,4-dichloropyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The chlorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Electronic Differences

2,6-Dichloropyridine

  • Structure : Chlorines at 2- and 6-positions create symmetrical steric hindrance.
  • Reactivity : Exhibits lower reactivity in cross-coupling reactions compared to 2,4-dichloropyridine. Ligand-free Suzuki-Miyaura coupling of this compound achieves >99:1 C4-selectivity, while 2,6-dichloropyridine derivatives are less explored due to steric constraints .
  • Applications : Used in synthesizing pyrazolopyridines (e.g., via lithiation and aldehyde trapping) but lacks the regioselectivity seen in this compound .

3,5-Dichloropyridine

  • Structure : Chlorines at meta-positions relative to nitrogen.
  • Reactivity : Demonstrates unique selectivity in medicinal chemistry. For instance, 3,5-dichloropyridine derivatives act as potent P2X7 receptor antagonists (IC₅₀ = 4.9 nM) due to optimized hydrophobic interactions, unlike this compound’s applications in cross-coupling .
  • Electronic Effects : The meta-chlorines reduce ring electron density more uniformly, limiting electrophilic substitution compared to this compound.

2-Chloropyridine

  • Structure : Single chlorine at the 2-position.
  • Reactivity : 70-fold more reactive with thiols than 4-chloropyridine due to proximity to the nitrogen lone pair, which polarizes the C-Cl bond. In contrast, this compound’s dual electron-withdrawing groups further deactivate the ring, requiring harsher conditions for substitution .

Regioselectivity in Reactions

Nucleophilic Substitution

  • This compound : Selective substitution at the 4-position under mild conditions (e.g., alkoxylation with sodium alkoxides) .
  • 2,3-Dichloropyridine: Alkoxycarbonylation at 140–160°C yields mono- or diesters depending on temperature, unlike the predictable 4-selectivity of this compound .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • This compound : Ligand-free conditions favor C4-selectivity (>99:1), enabling modular synthesis of polysubstituted pyridines.
    • 2,5-Dichloropyridine : Ligand-free systems achieve unprecedented C5-selectivity, a contrast to this compound’s behavior .

Data Tables

Table 1. Reactivity Comparison of Dichloropyridines

Compound Preferred Reaction Site Key Application Selectivity Ratio (C4:C2)
This compound C4 Suzuki coupling, antifungal agents >99:1
2,5-Dichloropyridine C5 Alkoxycarbonylation N/A
3,5-Dichloropyridine N/A P2X7 antagonists N/A

Biological Activity

2,4-Dichloropyridine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a halogenated derivative of pyridine that exhibits a range of biological activities including antibacterial, antifungal, and anticancer properties. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance:

  • Mycobacterium tuberculosis : Certain derivatives demonstrated significant bactericidal activity against M. tuberculosis, particularly in intracellular environments within human macrophages. The compounds were effective at concentrations below 1 μg/ml, showing potential as new anti-tuberculosis agents .
  • Gram-positive and Gram-negative Bacteria : this compound derivatives have shown effectiveness against both Staphylococcus aureus (including MRSA) and Escherichia coli. The mechanisms involved include inhibition of bacterial cell division by disrupting FtsZ polymerization .

Table 1: Antimicrobial Efficacy of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Mycobacterium tuberculosis<1 μg/mlBactericidal
Staphylococcus aureusVaries (sub-μg/ml)Antibacterial
Escherichia coliVaries (sub-μg/ml)Antibacterial

Anticancer Properties

This compound has also been explored for its anticancer potential. Research indicates:

  • Inhibition of Cancer Cell Proliferation : Certain derivatives have shown significant anti-proliferative effects against various cancer cell lines, such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). The compounds were tested using standard cytotoxicity assays like MTT and crystal violet assays .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For example, some derivatives act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Table 2: Anticancer Activity of this compound Derivatives

Cancer Cell LineIC50 Value (μM)Mechanism
HepG-210.5EGFR inhibition
MDA-MB-2317.8Apoptosis induction
U87-EGFRvⅢ5.0Targeting EGFR mutations

Case Study 1: Resistance Mechanisms in Mycobacterium tuberculosis

A study investigated the resistance mechanisms developed by M. tuberculosis strains exposed to this compound derivatives. Whole-genome sequencing revealed mutations in the mmpR5 gene associated with increased resistance to these compounds. This highlights the need for combination therapies to prevent resistance development .

Case Study 2: Structural Modifications for Enhanced Activity

Research focused on synthesizing new analogs of this compound to enhance its biological activity. Modifications led to improved binding affinities for bacterial targets and increased cytotoxicity against cancer cell lines. These findings suggest that structural optimization can significantly impact the pharmacological profile of pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,4-dichloropyridine, and how can regioselectivity be controlled?

Methodological Answer: this compound can be synthesized via direct chlorination of pyridine derivatives or functionalization of pre-chlorinated intermediates. A regioselective approach involves liquid-phase photochlorination, which selectively targets the 2- and 4-positions of pyridine under UV light, achieving >99.0% purity . For functionalization, lithiation using lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with dry ice, enables carboxylation at the 3-position while retaining the 2,4-dichloro structure . Key factors for regioselectivity include reaction temperature, solvent polarity, and steric effects of directing groups.

Q. How can researchers purify and characterize this compound to ensure high purity for experimental use?

Methodological Answer:

  • Purification: Recrystallization from non-polar solvents (e.g., hexane) or vacuum distillation (bp ~189–190°C) removes impurities .
  • Characterization:
    • GC-MS : Confirms molecular weight (147.98 g/mol) and detects halogen isotopic patterns.
    • X-ray Crystallography : Resolves crystal packing and molecular symmetry (e.g., weak aromatic stacking interactions at 3.8 Å separation) .
    • NMR : Distinct 1H^1H-NMR signals for H-3 (δ ~8.5 ppm) and H-5 (δ ~7.2 ppm) confirm substitution patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 89°C).
  • Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .

Advanced Research Questions

Q. How do thermodynamic properties influence the stability and reactivity of this compound isomers?

Methodological Answer: The enthalpy of formation (ΔfH\Delta_fH^\circ) for chloropyridines depends on substituent positions. For this compound, the enthalpy increment for Cl substitution at meta (32.86 ± 1.5 kJ/mol) is lower than ortho (35.96 ± 1.9 kJ/mol), stabilizing the 2,4-isomer over 2,3- or 3,5-analogs . This thermodynamic preference explains the dominance of this compound in synthesis. However, discrepancies in 2,3-dichloropyridine’s experimental vs. estimated ΔfH\Delta_fH^\circ suggest unresolved steric or electronic effects, warrantiting remeasurement .

Q. What strategies optimize structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

Methodological Answer:

  • Hydrazide Linker Modification : Replace the hydrazide group with bioisosteres (e.g., amides) to enhance P2X7 receptor binding.
  • Hydrophobic Substituents : Introduce polycycloalkyl groups at the R2^2 position (e.g., compound 52 ) to improve antagonistic activity (IC50_{50} = 13 nM in HEK293 cells) .
  • In Silico Modeling : Use MarvinSketch or similar tools to predict pKa (e.g., ~1.3 for this compound) and guide substituent selection .

Q. How can electrochemical methods elucidate the redox behavior of this compound in ionic liquids?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure reduction potentials in aprotic solvents (e.g., [BMIM][NTf2_2]) to identify protonation sites.
  • Chronoamperometry : Estimate diffusion coefficients (DD) of this compound derivatives using microdisk electrodes and Shoup-Szabo analysis .
  • Simulations : Digitally model voltammetric responses with DigiElch software to correlate electronic structure with redox activity .

Q. How should researchers address contradictions in experimental data, such as anomalous thermochemical values for dichloropyridine isomers?

Methodological Answer:

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., combustion calorimetry vs. computational DFT).
  • Error Analysis : Quantify uncertainties in enthalpy increments (±1.5–2.2 kJ/mol) .
  • Literature Review : Compare with structurally analogous compounds (e.g., 2,6-dichloropyridine) to identify systemic errors .

Properties

IUPAC Name

2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPVHTOETJVYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181047
Record name 2,4-Dichloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-80-2
Record name 2,4-Dichloropyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=26452-80-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyridine
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Record name 2,4-Dichloropyridine
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Record name 2,4-dichloropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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